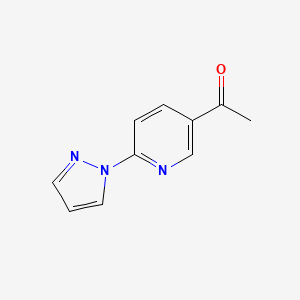
1-(6-(1H-pyrazol-1-yl)pyridin-3-yl)ethanone
Cat. No. B3256181
Key on ui cas rn:
265107-85-5
M. Wt: 187.2 g/mol
InChI Key: OEKBNMATJYLCTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09211350B2
Procedure details


407.9 mg (corresponding to 5.99 mmol) of pyrazole was dissolved in 10 mL of dimethylformamide. Then, 400.0 mg (corresponding to 1.99 mmol) of 5-acetyl-2-bromopyridine and 827.9 mg (corresponding to 5.99 mmol) of potassium carbonate were added thereto. The resulting solution was heated at 100° C. for 5 hours. After the completion of the reaction, the reaction solution was cooled down to room temperature, supplemented with water, and extracted twice with dichloromethane. The combined dichloromethane layer was washed with water and a saturated saline solution, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The resulting crude product was purified by silica gel column chromatography (elution solvent: dichloromethane/ethyl acetate=50/1), to obtain 304.0 mg (corresponding to 1.62 mmol) of 5-acetyl-2-(pyrazole-1-yl)pyridine (FIG. 5, step 1).





Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[C:6]([C:9]1[CH:10]=[CH:11][C:12](Br)=[N:13][CH:14]=1)(=[O:8])[CH3:7].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[C:6]([C:9]1[CH:10]=[CH:11][C:12]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)=[N:13][CH:14]=1)(=[O:8])[CH3:7] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
407.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
400 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C=1C=CC(=NC1)Br
|
|
Name
|
|
|
Quantity
|
827.9 mg
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction solution was cooled down to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted twice with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined dichloromethane layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated saline solution, dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting crude product was purified by silica gel column chromatography (elution solvent: dichloromethane/ethyl acetate=50/1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)C=1C=CC(=NC1)N1N=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.62 mmol | |
| AMOUNT: MASS | 304 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 81.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
